Ethoxycyclopentane

Description

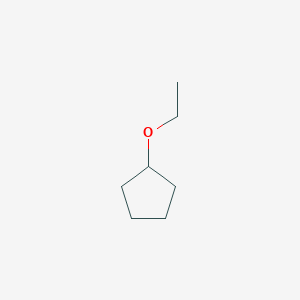

Structure

3D Structure

Properties

CAS No. |

26306-40-1 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

ethoxycyclopentane |

InChI |

InChI=1S/C7H14O/c1-2-8-7-5-3-4-6-7/h7H,2-6H2,1H3 |

InChI Key |

AOWTYVFGMCEIRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethoxycyclopentane, a valuable ether in organic synthesis and potentially in the development of novel therapeutics. The primary focus of this document is the Williamson ether synthesis, which stands as the most efficient and widely applicable method for its preparation. This guide details the underlying reaction mechanism, provides a comprehensive experimental protocol, and discusses alternative synthetic routes. Quantitative data is presented in clear, tabular format for ease of comparison. Additionally, key logical and experimental workflows are visualized using the DOT language for enhanced clarity and understanding by research and development professionals.

Introduction

This compound is a cyclic ether with potential applications in various fields of chemical research, including its use as a non-polar solvent and as a building block in the synthesis of more complex organic molecules. Its structural motif is of interest in medicinal chemistry, where the introduction of such groups can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis is therefore crucial for its efficient production and utilization in research and development.

The most prominent and reliable method for the synthesis of this compound is the Williamson ether synthesis. This robust S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide. This guide will delve into the specifics of this reaction for the preparation of this compound, offering a detailed protocol for its successful execution in a laboratory setting.

Williamson Ether Synthesis of this compound

The Williamson ether synthesis provides two primary pathways for the preparation of this compound:

-

Pathway A: Reaction of sodium cyclopentoxide with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

-

Pathway B: Reaction of sodium ethoxide with a cyclopentyl halide (e.g., cyclopentyl bromide).

Pathway A is generally the preferred route. [1] This is because the reaction of a secondary halide (cyclopentyl bromide) with a strong base like sodium ethoxide (Pathway B) can lead to a significant amount of the elimination by-product, cyclopentene (B43876), through an E2 mechanism. Pathway A, which utilizes a primary ethyl halide, minimizes this competing elimination reaction, thereby favoring the desired S(_N)2 substitution and leading to a higher yield of this compound.[1]

Reaction Mechanism

The synthesis of this compound via the Williamson ether synthesis (Pathway A) proceeds in two key steps:

-

Deprotonation: Cyclopentanol (B49286) is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form the highly nucleophilic sodium cyclopentoxide.[1]

-

Nucleophilic Substitution (S(_N)2): The cyclopentoxide anion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide in a concerted S(_N)2 reaction, displacing the halide ion and forming the ether linkage.[1]

The overall reaction is as follows:

Cyclopentanol + NaH → Sodium cyclopentoxide + H(_2)

Sodium cyclopentoxide + Ethyl bromide → this compound + NaBr

Logical Workflow for Synthesis Route Selection

Figure 1. Decision workflow for selecting the optimal Williamson ether synthesis route.

Experimental Protocol: Williamson Ether Synthesis (Pathway A)

This protocol is adapted from general procedures for Williamson ether synthesis and is optimized for the preparation of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Cyclopentanol | C(5)H({10})O | 86.13 | (To be determined based on desired scale) |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.1 equivalents |

| Anhydrous Tetrahydrofuran (B95107) (THF) | C(_4)H(_8)O | 72.11 | (Sufficient to dissolve reagents) |

| Ethyl Bromide | C(_2)H(_5)Br | 108.97 | 1.05 equivalents |

| Saturated Ammonium (B1175870) Chloride Solution | NH(_4)Cl | 53.49 | (For quenching) |

| Diethyl Ether | (C(_2)H(_5)(_2)O | 74.12 | (For extraction) |

| Anhydrous Magnesium Sulfate | MgSO(_4) | 120.37 | (For drying) |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

-

Preparation of Sodium Cyclopentoxide: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then carefully add anhydrous tetrahydrofuran (THF). To this suspension, add cyclopentanol (1.0 equivalent) dropwise from the dropping funnel at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Formation: Cool the freshly prepared sodium cyclopentoxide solution to 0 °C. Add ethyl bromide (1.05 equivalents) dropwise to the reaction mixture. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude this compound can be purified by fractional distillation to yield the pure product.

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the synthesis of this compound.

Alternative Synthetic Methods

While the Williamson ether synthesis is the most common method, other approaches for the synthesis of ethers exist, although they are less frequently applied for this compound.

Acid-Catalyzed Dehydration of Alcohols

Symmetrical ethers can be prepared by the acid-catalyzed dehydration of primary alcohols. However, this method is not suitable for preparing unsymmetrical ethers like this compound, as it would lead to a mixture of diethyl ether, dicyclopentyl ether, and the desired this compound.

Alkoxymercuration-Demercuration

This method involves the reaction of an alkene with an alcohol in the presence of a mercury salt, followed by demercuration. To synthesize this compound via this route, cyclopentene would be reacted with ethanol (B145695) in the presence of mercuric trifluoroacetate, followed by reduction with sodium borohydride.

Physicochemical and Spectroscopic Data

The following tables summarize the known physicochemical properties and predicted spectroscopic data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C(7)H({14})O | [2] |

| Molar Mass | 114.19 g/mol | [2] |

| Boiling Point | 128.9 °C at 760 mmHg | [3] |

| Density | 0.86 g/cm³ | [3] |

| Flash Point | 21.5 °C | [3] |

| Refractive Index | 1.428 | [3] |

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Quintet | 1H | -O-CH - |

| ~3.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.5 - 1.8 | Multiplet | 8H | Cyclopentyl -CH₂ - |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~80 - 82 | -O-C H- |

| ~63 - 65 | -O-C H₂-CH₃ |

| ~32 - 34 | Cyclopentyl C H₂ (adjacent to O-CH) |

| ~23 - 25 | Cyclopentyl C H₂ |

| ~15 - 17 | -O-CH₂-C H₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~2850 - 2960 | C-H stretch (sp³) |

| ~1080 - 1150 | C-O-C stretch (ether) |

MS (Mass Spectrometry)

| m/z | Possible Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ |

| 69 | [C₅H₉]⁺ |

| 45 | [C₂H₅O]⁺ |

Conclusion

The Williamson ether synthesis remains the most effective and reliable method for the laboratory-scale preparation of this compound. By selecting the appropriate reagents—cyclopentanol and an ethyl halide—and following a carefully controlled experimental protocol, high yields of the desired product can be achieved while minimizing side reactions. This guide provides the necessary theoretical background, a detailed experimental procedure, and relevant data to assist researchers in the successful synthesis and characterization of this compound for their scientific endeavors. The provided workflows and data tables are intended to serve as a valuable resource for professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to Ethoxycyclopentane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopentane, a cyclic ether, holds significance as a versatile solvent and a potential building block in organic synthesis, including applications in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It details a standard laboratory-scale synthesis protocol via the Williamson ether synthesis, outlines its characteristic chemical reactivity, and presents predicted spectral data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic ether-like odor. Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 26306-40-1 | |

| Density | 0.86 g/cm³ | [2] |

| Boiling Point | 128.9 °C at 760 mmHg | [2] |

| Flash Point | 21.5 °C | [2] |

| Refractive Index | 1.428 | [2] |

| Solubility | Insoluble in water, soluble in most organic solvents. | |

| Vapor Pressure | 12.7 mmHg at 25°C | [2] |

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the laboratory preparation of this compound is the Williamson ether synthesis.[3] This Sₙ2 reaction involves the nucleophilic attack of a cyclopentoxide ion on an ethyl halide. The following protocol provides a detailed methodology for this synthesis.

Experimental Protocol

Materials:

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Ethyl bromide (EtBr)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with a stream of dry nitrogen or argon.

-

Formation of the Alkoxide: Anhydrous diethyl ether or THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride under a positive pressure of inert gas. The flask is cooled in an ice bath.

-

Addition of Cyclopentanol: A solution of cyclopentanol in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of sodium hydride. The reaction is allowed to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium cyclopentoxide.

-

Addition of Ethyl Bromide: The reaction mixture is cooled again in an ice bath, and ethyl bromide is added dropwise from the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium hydride is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound is then purified by fractional distillation to yield the pure product.

Synthesis Workflow

Caption: Williamson Ether Synthesis of this compound.

Chemical Reactivity

This compound exhibits the typical reactivity of an ether. The ether linkage is generally stable to bases, oxidizing agents, and reducing agents. The most significant reaction of ethers is their cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[4][5][6][7][8][9][10][11][12]

Acid-Catalyzed Cleavage

The cleavage of this compound with a strong acid like HBr proceeds via a nucleophilic substitution mechanism. The reaction is initiated by the protonation of the ether oxygen, which makes it a good leaving group (an alcohol). The bromide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms.

In the case of this compound, the two carbon atoms adjacent to the oxygen are a primary carbon (of the ethyl group) and a secondary carbon (of the cyclopentyl group). The nucleophilic attack will occur at the less sterically hindered carbon, which is the primary carbon of the ethyl group.[8] This results in the formation of bromoethane (B45996) and cyclopentanol. If an excess of the acid is used, the cyclopentanol formed can be further converted to bromocyclopentane.

Signaling Pathway of Acid-Catalyzed Cleavage

Caption: Acid-Catalyzed Cleavage of this compound.

Predicted Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl group.

-

A multiplet for the methine proton (-CH-) of the cyclopentyl group attached to the oxygen.

-

A series of multiplets for the remaining methylene protons of the cyclopentyl ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit four distinct signals:

-

One signal for the methyl carbon of the ethyl group.

-

One signal for the methylene carbon of the ethyl group.

-

One signal for the methine carbon of the cyclopentyl ring bonded to the oxygen.

-

Two signals for the two sets of non-equivalent methylene carbons in the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by:

-

Strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

A characteristic and strong C-O-C stretching vibration in the 1050-1150 cm⁻¹ region, which is indicative of an ether functional group.

-

C-H bending vibrations around 1450 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 114. Common fragmentation patterns for ethers would likely be observed, including alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.

Applications in Drug Development

Ethers are common functional groups in many pharmaceutical compounds due to their relative stability and ability to modulate polarity and solubility. This compound can serve as a valuable synthon in the construction of more complex molecules. The cyclopentane (B165970) ring provides a rigid scaffold, while the ethoxy group can be modified or can influence the pharmacokinetic properties of a potential drug candidate. Its use as a non-polar, aprotic solvent can also be beneficial in various synthetic transformations during the drug discovery process.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties, synthesis, and reactivity of this compound. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective handling and utilization of this versatile cyclic ether in their research and development endeavors. The provided experimental protocol for its synthesis and the predicted spectral data offer a practical foundation for its preparation and characterization.

References

- 1. This compound | C7H14O | CID 13427979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:26306-40-1 | Chemsrc [chemsrc.com]

- 3. brainly.com [brainly.com]

- 4. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. transformationtutoring.com [transformationtutoring.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 11. Solved Reactions of Ethers: Cleavage of Ethers by HBr and HI | Chegg.com [chegg.com]

- 12. Predict the products of the following reactions. An excess of aci... | Study Prep in Pearson+ [pearson.com]

Ethoxycyclopentane: A Comprehensive Spectroscopic and Analytical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for ethoxycyclopentane (C₇H₁₄O), a molecule of interest in various chemical research and development sectors. Due to the limited availability of directly published spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₄O

-

Molecular Weight: 114.19 g/mol [1]

-

Structure:

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| O-CH₂-CH₃ | 3.4 - 3.6 | Quartet (q) | 2H |

| O-CH- | 3.8 - 4.0 | Multiplet (m) | 1H |

| Cyclopentyl CH₂ | 1.5 - 1.8 | Multiplet (m) | 8H |

| O-CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | 3H |

Prediction Basis: The chemical shifts are estimated based on the known spectra of ethyl ethers and cyclopentyl derivatives. The electronegative oxygen atom will cause a downfield shift for the adjacent protons on both the ethyl and cyclopentyl groups.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| O-CH- | 75 - 80 |

| O-CH₂-CH₃ | 63 - 68 |

| Cyclopentyl CH₂ (C2, C5) | 30 - 35 |

| Cyclopentyl CH₂ (C3, C4) | 22 - 27 |

| O-CH₂-CH₃ | 15 - 20 |

Prediction Basis: The chemical shifts are predicted based on the analysis of similar ethers and cycloalkanes. The carbon atom bonded to the oxygen (C1 of the cyclopentyl ring and the methylene (B1212753) carbon of the ethyl group) will be significantly deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

Table 3: Predicted Main IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (alkane) | Medium |

| 1150 - 1080 | C-O stretch (ether) | Strong, Broad |

Prediction Basis: The IR spectrum is expected to be dominated by the characteristic C-H stretching and bending frequencies of the alkyl groups. A strong and broad absorption band corresponding to the C-O ether linkage is a key diagnostic feature.

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ or [Cyclopentyl-O]⁺ |

| 69 | [Cyclopentyl]⁺ |

| 45 | [CH₃-CH₂-O]⁺ |

Prediction Basis: The fragmentation pattern is likely to involve the loss of alkyl fragments from the ethyl and cyclopentyl groups, as well as cleavage of the C-O bond. The molecular ion peak is expected at m/z 114.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the salt plates or solvent should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection, gas chromatography).

-

Ionization: Use Electron Impact (EI) ionization at 70 eV.

-

Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Logical flow of information from NMR spectroscopy for structural analysis.

Caption: Integrated interpretation of spectral data for structural confirmation.

References

An In-depth Technical Guide to the Safety and Handling of Ethoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No comprehensive Safety Data Sheet (SDS) for Ethoxycyclopentane is publicly available. The following information is compiled from publicly accessible data for this compound and its structurally analogous compounds, namely Cyclopentyl methyl ether and tert-Amyl methyl ether. All safety and handling procedures should be developed and executed in accordance with rigorous laboratory safety standards and after a thorough risk assessment.

Introduction

This compound (CAS No: 26306-40-1) is a cyclic ether with potential applications in various research and development sectors.[1][2] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known properties of this compound and infers its safety and handling requirements based on data from structurally similar compounds.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C7H14O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| Density | 0.853 g/mL | Stenutz[3] |

| Boiling Point | Not Available | |

| Flash Point | Not Available | |

| Refractive Index | 1.423 | Stenutz[3] |

| SMILES | CCOC1CCCC1 | PubChem[1] |

| InChIKey | AOWTYVFGMCEIRN-UHFFFAOYSA-N | PubChem[1] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the data for analogous compounds like Cyclopentyl methyl ether and tert-Amyl methyl ether, it is prudent to handle this compound as a substance with the potential for the following hazards.[4][5][6][7][8]

Table 2: Inferred Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable Liquids | H225: Highly flammable liquid and vapor. | Flame |

| Acute Toxicity, Oral | H302: Harmful if swallowed. | Exclamation Mark |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | Exclamation Mark |

| Specific Target Organ Toxicity - Single Exposure (Narcotic effects) | H336: May cause drowsiness or dizziness. | Exclamation Mark |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation. Inhalation of vapors may lead to drowsiness, dizziness, and other central nervous system effects.[4][6]

-

Skin Contact: Causes skin irritation.[4][6][7] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, which may include redness and tearing.[4][6][7]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[4][6][7]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards. | ANSI Z87.1 compliant. |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn. | Check glove manufacturer's compatibility chart. |

| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required. |

Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][7][9]

-

Use non-sparking tools and explosion-proof equipment.[10]

-

Ground and bond containers when transferring material to prevent static discharge.[9]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[6][11]

-

As this compound is an ether, it has the potential to form explosive peroxides upon exposure to air and light.[12][13][14]

-

Containers should be dated upon receipt and upon opening.

-

Test for the presence of peroxides periodically, especially before distillation or concentration.

-

Store in opaque or amber bottles to minimize light exposure.

-

Consider storing under an inert atmosphere (e.g., nitrogen or argon).

-

Experimental Protocols

Protocol for Testing for Peroxides

Materials:

-

Potassium iodide (KI) solution (10% w/v)

-

Starch solution (1% w/v)

-

Acetic acid (glacial)

-

Sample of this compound

-

Test tube

Procedure:

-

Add 1 mL of the this compound sample to a test tube.

-

Add 1 mL of glacial acetic acid.

-

Add 1 mL of 10% potassium iodide solution.

-

Shake the mixture and let it stand for 5 minutes.

-

A yellow to brown color indicates the presence of peroxides.

-

For a more sensitive test, add a few drops of starch solution. A blue-black color indicates the presence of peroxides.

Note: If peroxides are present at a concentration greater than 100 ppm, the solvent should be decontaminated or disposed of as hazardous waste. Do not attempt to distill or concentrate peroxide-containing solvents.

Protocol for Spill Cleanup

Materials:

-

Appropriate PPE (see Table 3)

-

Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)

-

Non-sparking tools for cleanup

-

Sealable container for waste disposal

Procedure:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material.

-

Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[10] A water spray can be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][15]

Disposal Considerations

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16]

-

Do not dispose of down the drain or into the environment.

-

Empty containers may retain product residue and should be treated as hazardous.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Potential decomposition pathways for this compound.

References

- 1. This compound | C7H14O | CID 13427979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemspider.com [chemspider.com]

- 3. This compound [stenutz.eu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 14. utep.edu [utep.edu]

- 15. files.dep.state.pa.us [files.dep.state.pa.us]

- 16. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]

Ethoxycyclopentane: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Ethoxycyclopentane. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates information from its physical and chemical properties, data on analogous compounds (Cyclopentyl methyl ether and Dicyclopentyl ether), and standardized safety protocols. This guide is intended to provide a thorough understanding of the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| CAS Number | 26306-40-1 | PubChem[1] |

| Boiling Point | Not Available | |

| Flash Point | Not Available | |

| Density | Not Available | |

| Vapor Pressure | Not Available | |

| Solubility in Water | Not Available | |

| Appearance | Not Available |

Hazard Identification and Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[2][3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Narcotic Effects) | Category 3 | H336: May cause drowsiness or dizziness |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life[2] |

Experimental Protocols for Safety Evaluation

Standardized testing protocols are crucial for accurately assessing the safety of chemical substances. The following are key experimental methodologies for evaluating the hazards associated with flammable liquids like this compound, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[4][5][6]

Flash Point Determination

Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. This is a critical parameter for assessing fire and explosion hazards.[7]

Methodology (ASTM D93 - Pensky-Martens Closed Cup Method):

-

A sample of the substance is placed in a test cup.

-

The sample is heated at a slow, constant rate with continuous stirring.

-

An ignition source is directed into the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

Acute Oral Toxicity Testing

Principle: This test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology (OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method):

-

A single dose of the substance is administered orally to a group of fasted animals (typically rats).

-

A stepwise procedure is used with a limited number of animals at each step.

-

The animals are observed for signs of toxicity and mortality over a defined period (e.g., 14 days).

-

The outcome is the classification of the substance into one of a series of toxicity classes based on the observed mortality.

Skin Irritation/Corrosion Testing

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion):

-

A small amount of the substance is applied to a shaved area of the skin of a test animal (typically a rabbit).

-

The treated area is covered with a gauze patch for a specified duration (e.g., 4 hours).

-

After the exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points.

-

The severity and reversibility of the skin reactions are used to classify the substance's irritation or corrosion potential.

Potential Metabolic Pathway

Currently, there is no specific data available on the metabolic pathways of this compound. However, based on the known metabolism of other ethers, a hypothetical pathway can be proposed. Ethers are typically metabolized in the liver by cytochrome P450 enzymes. The primary metabolic route is likely O-dealkylation.

Caption: Hypothetical metabolic pathway of this compound.

Chemical Safety Assessment Workflow

A systematic approach to chemical safety assessment is paramount in a research environment. The following diagram illustrates a general workflow for evaluating and managing the risks associated with a chemical like this compound.

Caption: General workflow for chemical safety assessment.

Safe Handling and Emergency Procedures for Flammable Ethers

Given the likely flammable nature of this compound, adherence to strict safety protocols for handling flammable ethers is mandatory. The following diagram outlines the logical relationships for safe handling and emergency response.

Caption: Logical flow for handling and emergencies with flammable ethers.

References

- 1. This compound | C7H14O | CID 13427979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Guidelines for the Testing of Chemicals | OECD [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. ASTM Tests Standards - Prime Process Safety Center [primeprocesssafety.com]

- 7. osha.gov [osha.gov]

IUPAC name for Ethoxycyclopentane

An In-depth Technical Guide to Ethoxycyclopentane

Introduction

This compound, a member of the ether family of organic compounds, is characterized by a cyclopentyl group bonded to an ethoxy group. While ethers are widely recognized for their utility as solvents due to their relative inertness, a thorough understanding of their synthesis, chemical properties, and potential reactions is critical for their application in research and development. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and characteristic reactions.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound .[1][2] It is also known by synonyms such as cyclopentyl ethyl ether.[3] The fundamental properties of this compound are summarized below.

Physical and Chemical Properties

Quantitative data for this compound have been compiled from various sources and are presented in Table 1 for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| CAS Number | 26306-40-1 | [1] |

| Density | 0.853 g/mL | [3] |

| Boiling Point | 128.9 °C at 760 mmHg | |

| Flash Point | 21.5 °C | |

| Refractive Index | 1.423 | [3] |

| LogP (Octanol-Water) | 1.96550 | |

| PSA (Polar Surface Area) | 9.23 Ų | |

| Vapor Pressure | 12.7 mmHg at 25°C |

Synthesis of this compound

The most common and versatile method for the synthesis of asymmetrical ethers like this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via an Sₙ2 mechanism.

Williamson Ether Synthesis

The synthesis involves the reaction of an alkoxide ion with a primary alkyl halide.[4][6] For this compound, there are two primary pathways:

-

Pathway A: Reaction of sodium cyclopentoxide with an ethyl halide (e.g., iodoethane).

-

Pathway B: Reaction of sodium ethoxide with a cyclopentyl halide (e.g., bromocyclopentane).

Pathway A is generally preferred as it involves a primary alkyl halide, which is ideal for the Sₙ2 reaction and minimizes competing elimination reactions.[5][7]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis (Pathway A)

This protocol is a representative procedure adapted for the synthesis of this compound.

Materials:

-

Cyclopentanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodoethane (Ethyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Alkoxide Formation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol dissolved in an appropriate volume of anhydrous THF.

-

Carefully add sodium hydride (a strong base) portion-wise to the stirred solution at 0 °C. The deprotonation of the alcohol results in the formation of sodium cyclopentoxide and hydrogen gas.[8] The reaction mixture is typically stirred for one hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Add iodoethane to the addition funnel and add it dropwise to the stirred alkoxide solution.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours to drive the Sₙ2 reaction to completion.[6]

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactions of this compound

Ethers are generally unreactive, which is why they are excellent as solvents.[9] Their most significant reaction is cleavage of the C-O bond by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).[9][10][11]

Acidic Cleavage

The reaction of this compound with a strong acid like HBr proceeds via a nucleophilic substitution mechanism.

-

Protonation: The ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol).[10][11]

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of this compound, the two carbons are the primary carbon of the ethyl group and the secondary carbon of the cyclopentyl group. The reaction will proceed via an Sₙ2 mechanism.[10][12] Nucleophilic attack by the bromide ion will occur at the less sterically hindered carbon of the protonated ether.[9][12] Therefore, the attack will preferentially occur at the primary carbon of the ethyl group.

-

Products: This results in the formation of bromoethane (B45996) and cyclopentanol. If an excess of HBr is used, the cyclopentanol formed can be subsequently converted to bromocyclopentane.[12]

References

- 1. This compound | C7H14O | CID 13427979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemspider.com [chemspider.com]

- 3. This compound [stenutz.eu]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. transformationtutoring.com [transformationtutoring.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethoxycyclopentane

This technical guide provides a comprehensive overview of ethoxycyclopentane, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature and Identification

This compound is an organic compound classified as an ether. A clear understanding of its various synonyms and identifiers is crucial for accurate literature searches and unambiguous communication in a research and development setting.

Synonyms and Alternative Names:

-

Cyclopentyl ethyl ether[1]

-

Cyclopentane, ethoxy-[1]

-

Ethoxy-cyclopentane[2]

-

Cyclopentanol ethyl ether[2]

Chemical Identifiers:

-

Molecular Formula: C₇H₁₄O[2]

-

InChI: InChI=1S/C7H14O/c1-2-8-7-5-3-4-6-7/h7H,2-6H2,1H3[3]

-

SMILES: CCOC1CCCC1[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding the compound's behavior in various chemical environments.

| Property | Value | Source |

| Molecular Weight | 114.19 g/mol | [3] |

| Density | 0.86 g/cm³ | |

| Boiling Point | 128.9 °C at 760 mmHg | |

| Flash Point | 21.5 °C | |

| Refractive Index | 1.428 | |

| Vapor Pressure | 12.7 mmHg at 25°C |

Synthesis of this compound via Williamson Ether Synthesis

The most common and effective method for the laboratory preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In the case of this compound, this is best achieved by reacting sodium cyclopentoxide with an ethyl halide.

Reaction Pathway

The overall synthesis can be depicted in two main stages: the formation of the sodium cyclopentoxide from cyclopentanol, followed by the reaction with an ethyl halide to form the ether.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

-

Cyclopentanol

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ethyl bromide or ethyl iodide

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux, extraction, and distillation

-

Heating mantle and magnetic stirrer

Procedure:

-

Preparation of Sodium Cyclopentoxide:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a calculated amount of sodium hydride (or freshly cut sodium metal) to a volume of anhydrous solvent (diethyl ether or THF).

-

Slowly add a stoichiometric equivalent of cyclopentanol, dissolved in the anhydrous solvent, to the flask via the dropping funnel with continuous stirring. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

-

After the addition is complete, the mixture is typically stirred and may be gently heated to ensure the complete formation of the sodium cyclopentoxide.

-

-

Formation of this compound:

-

To the freshly prepared solution of sodium cyclopentoxide, slowly add a stoichiometric equivalent of the ethyl halide (e.g., ethyl bromide) through the dropping funnel.

-

The reaction mixture is then heated to reflux for a period of 1 to 8 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the careful, slow addition of water or a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride or sodium.

-

The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted one or two more times with the organic solvent.

-

The combined organic extracts are washed with water and then with brine to remove any water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

-

The crude this compound is then purified by fractional distillation to yield the final product.

-

Safety Precautions:

-

Sodium hydride and sodium metal are highly reactive and flammable. They react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.

-

Ethyl halides are volatile and potentially harmful. Handle them in a well-ventilated area.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Ethoxycyclopentane: A Technical Overview of a Niche Cycloaliphatic Ether

For Researchers, Scientists, and Drug Development Professionals

Ethoxycyclopentane, a cycloaliphatic ether, presents as a specialty chemical with limited but specific applications in organic synthesis and as a potential solvent. This technical guide provides a consolidated overview of its commercial availability, physicochemical properties, and known synthetic methodologies. While its direct role in drug development and established signaling pathways is not extensively documented in publicly available literature, this paper aims to equip researchers with the foundational knowledge required for its potential evaluation in novel applications.

Commercial Availability

This compound is available from a number of chemical suppliers, primarily catering to the research and development sector. The compound is typically offered in various purities, and packaging sizes can be tailored to meet laboratory-scale needs. Researchers interested in procuring this compound should consult the catalogs of chemical manufacturers and suppliers for current pricing and availability.

Physicochemical Properties

A summary of key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, application in reactions, and for the development of any potential downstream formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₄O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 26306-40-1 | [1] |

| Density | 0.853 g/mL | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Refractive Index | 1.423 | [3] |

| Solubility | Not available |

Synthesis and Experimental Protocols

The primary method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This well-established reaction provides a reliable route to this and other ethers.

Williamson Ether Synthesis of this compound

This protocol outlines the general procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

-

Sodium hydride (NaH) or other strong base

-

Ethyl halide (e.g., ethyl bromide or ethyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Methodology:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in an anhydrous solvent such as diethyl ether or THF.

-

To this solution, carefully add a strong base, such as sodium hydride, in portions. The reaction will generate hydrogen gas, so adequate ventilation is essential. The mixture is typically stirred at room temperature until the evolution of hydrogen ceases, indicating the formation of the sodium cyclopentoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium cyclopentoxide solution, add an ethyl halide (e.g., ethyl bromide) dropwise. The reaction mixture is then typically heated to reflux to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation to yield the final product.

Applications in Research and Drug Development

Currently, there is a lack of specific, publicly available research detailing the use of this compound in signaling pathways or as a key component in drug development pipelines. Ethers, in general, are utilized in medicinal chemistry as stable linkers or as isosteres for other functional groups. The cyclopentane (B165970) motif is present in various biologically active molecules. The combination of these two moieties in this compound could offer a unique scaffold for the design of novel therapeutic agents. However, without concrete experimental data, its role remains speculative.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known properties of similar ethers and cycloalkanes, it should be handled as a flammable liquid.[4][5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Conclusion

This compound is a commercially available cycloaliphatic ether with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Williamson ether synthesis. While its direct application in drug development and interaction with specific biological pathways are not yet established in the scientific literature, its structural features may present opportunities for future research in medicinal chemistry and materials science. Further investigation is required to unlock the full potential of this compound.

References

Thermochemical Profile of Ethoxycyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopentane (C7H14O) is a cyclic ether with potential applications in various chemical syntheses and as a solvent. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and computational modeling. This guide provides a summary of the available physical data for this compound and outlines the standard methodologies for determining key thermochemical parameters such as enthalpy of formation, heat capacity, and entropy. Due to a lack of direct experimental thermochemical data in the published literature, this document also presents data for analogous compounds to provide a comparative context and details the computational chemistry approaches widely used for accurate prediction of these properties.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Boiling Point | 128.9 °C at 760 mmHg | [2] |

| Density | 0.86 g/cm³ | [2] |

| Flash Point | 21.5 °C | [2] |

| Vapor Pressure | 12.7 mmHg at 25 °C | [2] |

| Refractive Index | 1.428 | [2] |

| LogP | 1.96550 | [2] |

| CAS Number | 26306-40-1 | [1][2] |

Thermochemical Data: A Comparative Analysis

Direct experimental values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of this compound are not found in readily accessible literature. However, data for structurally similar compounds, such as mthis compound and ethylcyclopentane, can serve as a useful reference. It is important to note that the presence of the ether oxygen atom in this compound will influence its thermochemical properties compared to its alkane analogue, ethylcyclopentane.

| Compound | Formula | ΔfH°gas (kJ/mol) | S°gas (J/mol·K) | Cp,gas (J/mol·K) |

| This compound | C7H14O | Not Available | Not Available | Not Available |

| Mthis compound | C6H12O | -208.8 ± 1.1 | 348.36 ± 2.09 | 134.72 (at 298.15 K) |

| Ethylcyclopentane | C7H14 | -139.7 ± 1.0 | 382.25 ± 0.42 | 148.45 (at 298.15 K) |

Data for Mthis compound and Ethylcyclopentane are sourced from computational studies and experimental data available in public databases and are provided for comparative purposes.

Methodologies for Thermochemical Data Determination

The determination of thermochemical properties of organic compounds like this compound can be approached through both experimental and computational methods.

Experimental Protocols

Calorimetry: The standard enthalpy of formation is often determined experimentally via combustion calorimetry.

-

Principle: The compound is burned in an excess of oxygen in a sealed container (a "bomb") submerged in a known quantity of water. The heat released by the combustion reaction is absorbed by the water and the bomb, and the resulting temperature change is measured.

-

Procedure:

-

A precisely weighed sample of the substance is placed in the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a known mass of water, and the initial temperature is recorded.

-

The sample is ignited, and the temperature is monitored until it reaches a maximum and then begins to cool.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

-

Heat Capacity Measurement: The heat capacity can be measured using techniques such as:

-

Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Adiabatic Calorimetry: Involves heating the sample in a controlled manner and measuring the temperature rise for a known heat input, while minimizing heat loss to the surroundings.

Computational Protocols

In the absence of experimental data, computational chemistry provides reliable estimates of thermochemical properties. High-accuracy composite methods are commonly employed.

-

Principle: These methods combine the results of several high-level ab initio calculations with different basis sets to extrapolate to a highly accurate energy, from which thermochemical data can be derived.

-

Common Methods:

-

Gaussian-n (Gn) theories (e.g., G3, G4): These are well-established composite methods that provide "chemical accuracy" (typically within ±1 kcal/mol) for enthalpies of formation.

-

Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.[2]

-

Density Functional Theory (DFT): While generally less accurate than composite methods for thermochemistry, certain functionals (e.g., B3LYP, M06-2X) combined with large basis sets can provide good estimates at a lower computational cost.

-

The general workflow for these computational studies is depicted in the diagram below.

This workflow begins with optimizing the molecular geometry and performing a frequency calculation to confirm a true minimum on the potential energy surface and to obtain vibrational frequencies.[3] These frequencies are used to calculate the zero-point vibrational energy and thermal corrections to the enthalpy and entropy.[3] A series of high-level single-point energy calculations are then performed and extrapolated to the complete basis set limit to obtain a very accurate electronic energy.[3] Finally, the enthalpy of formation is calculated by combining the electronic energy with the thermal corrections and the experimental enthalpies of formation of the constituent atoms.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides its fundamental physicochemical properties. For the determination of critical thermochemical parameters such as enthalpy of formation, heat capacity, and entropy, established experimental (calorimetry) and computational (composite ab initio methods) protocols are available and have been detailed. The provided comparative data for analogous compounds and the outlined computational workflow offer a robust framework for researchers and professionals to estimate and utilize the thermochemical properties of this compound in their work. Future experimental studies are encouraged to provide definitive values for this compound.

References

An In-Depth Technical Guide to the Solubility of Ethoxycyclopentane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ethoxycyclopentane

This compound (also known as cyclopentyl ethyl ether) is a cyclic ether with the chemical formula C₇H₁₄O.[1] Its structure consists of a cyclopentane (B165970) ring bonded to an ethoxy group. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[2] Due to the presence of the ether oxygen, this compound can act as a hydrogen bond acceptor, influencing its solubility in various media.[2][3] Ethers are generally valued as solvents due to their relative unreactivity and ability to dissolve a wide range of organic compounds.[2][4]

Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 128.9 °C at 760 mmHg |

| Density | 0.86 g/cm³ |

(Data sourced from publicly available chemical databases)

Expected Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Ethers are considered to be weakly polar compounds.[6] They are less polar than alcohols due to the absence of a hydroxyl group but more polar than alkanes.[6]

Based on these general principles, the expected solubility of this compound in various classes of organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment, and experimental verification is necessary for precise applications.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Protic Polar Solvents | Ethanol, Methanol, Isopropanol | Miscible | Ethers can act as hydrogen bond acceptors with the hydroxyl group of alcohols, leading to good miscibility. |

| Aprotic Polar Solvents | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Miscible | The polarity of these solvents is comparable to that of ethers, facilitating dissolution. |

| Nonpolar Solvents | Hexane, Toluene, Cyclohexane | Miscible | The alkyl portion (cyclopentane and ethyl groups) of this compound is nonpolar, promoting solubility in nonpolar solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are generally compatible with ethers. |

Experimental Protocol for Determining Solubility

For precise quantitative data, the solubility of this compound should be determined experimentally. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the solubility of a liquid in a solvent.[7]

Objective: To determine the mass of this compound that dissolves in a specific volume of a chosen organic solvent at a controlled temperature to the point of saturation.

Materials:

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes (calibrated)

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and filters (chemically resistant to the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of a distinct second phase of undissolved this compound is necessary to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with periodic vigorous shaking.[5]

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle. To ensure complete separation of the undissolved solute, the sample can be centrifuged.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid any change in solubility during transfer.

-

Filter the extracted sample through a syringe filter that is compatible with the solvent to remove any remaining undissolved micro-droplets.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the pure solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration determined by GC and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always handle this compound and organic solvents in a well-ventilated fume hood.[8][9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]

-

Ethers can form explosive peroxides upon exposure to air and light.[11][12] Ensure that the this compound used has been tested for and is free of peroxides, especially if it has been stored for an extended period.

-

Keep away from ignition sources as many organic solvents and ethers are flammable.[8][9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is sparse in the public domain, its chemical nature as a cyclic ether allows for reliable qualitative predictions. It is expected to be miscible with a wide range of common organic solvents, including alcohols, ketones, esters, and hydrocarbons. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The accompanying workflow diagram provides a clear visual representation of this process. Researchers and scientists are strongly encouraged to perform such experimental validations to ensure the accuracy of their work.

References

- 1. This compound | C7H14O | CID 13427979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Ethoxycyclopentane: A Technical Whitepaper on Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxycyclopentane, a cyclic ether, presents a unique combination of physical and chemical properties that suggest its potential utility across various research and development sectors. While extensive research specifically detailing the applications of this compound is not abundant in publicly available literature, its structural characteristics as a cyclopentyl ether allow for informed hypotheses regarding its use as a solvent in organic synthesis, a component in green chemistry initiatives, and a potential, albeit underexplored, element in pharmaceutical development. This technical guide consolidates the known physicochemical properties of this compound and extrapolates its potential applications based on established principles of organic and medicinal chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is fundamental to exploring its potential applications. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Boiling Point | 128.9 °C at 760 mmHg | [2] |

| Density | 0.86 g/cm³ | [2] |

| Flash Point | 21.5 °C | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Cyclopentyl ethyl ether | [1] |

| CAS Number | 26306-40-1 | [1][2] |

Potential Research Applications

Based on its ether linkage and cyclic aliphatic structure, this compound can be considered as a potential alternative to other common ether solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME).

Solvent in Organic Synthesis

Ethers are widely used as aprotic solvents in a variety of organic reactions due to their ability to dissolve a wide range of organic compounds and their relative inertness under many reaction conditions. This compound's higher boiling point compared to diethyl ether (34.6 °C) and THF (66 °C) could offer advantages in reactions requiring elevated temperatures.

Potential applications include:

-

Grignard Reactions: Ethers are essential for stabilizing Grignard reagents. This compound could potentially serve as a solvent for the formation and reaction of Grignard reagents, offering a different reaction medium that might influence reaction kinetics or product selectivity.

-

Lithium Aluminum Hydride Reductions: Similar to other ethers, this compound is expected to be a suitable solvent for reductions using lithium aluminum hydride and other metal hydrides.

-

Nucleophilic Substitutions: Its ability to solvate cations could facilitate certain SN2 reactions.

Below is a conceptual workflow for evaluating this compound as a solvent in a generic Grignard reaction.

References

Ethoxycyclopentane: A Green Chemistry Perspective for Researchers and Drug Development Professionals

An In-depth Technical Guide

The imperative to integrate green chemistry principles into chemical research and manufacturing has driven the exploration of safer, more sustainable alternatives to conventional solvents and reagents. Ethoxycyclopentane, a lesser-known ether, presents potential as a green solvent. This technical guide provides a comprehensive overview of the green chemistry aspects of this compound, including its synthesis, physicochemical properties, and potential environmental impact, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Solvent Properties

A thorough understanding of a solvent's physical and chemical properties is crucial for its application. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [1] |

| Density | 0.86 g/cm³ | [2] |

| Boiling Point | 128.9 °C at 760 mmHg | [2] |

| Flash Point | 21.5 °C | - |

| Computed Properties | ||

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 114.104465066 Da | [1] |

| Monoisotopic Mass | 114.104465066 Da | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Complexity | 55.4 | [1] |